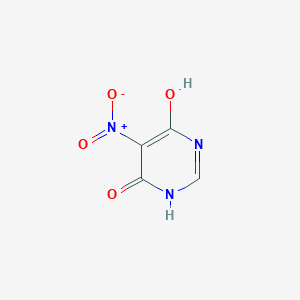

4,6-Dihydroxy-5-nitropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTLZAVJDRUDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062228 | |

| Record name | 5-Nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-83-2 | |

| Record name | 6-Hydroxy-5-nitro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxy-5-nitropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-nitropyrimidine is a pivotal chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its structural features, including the pyrimidine core functionalized with hydroxyl and nitro groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological activities, serving as a crucial resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 2164-83-2 , is a solid, nitro-substituted pyrimidine derivative. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2164-83-2 | |

| Molecular Formula | C₄H₃N₃O₄ | |

| Molecular Weight | 157.08 g/mol | |

| Melting Point | >300 °C | |

| Appearance | White to Amber powder/crystal | [1] |

| Purity | >98.0% | [1] |

| InChI Key | ABTLZAVJDRUDNG-UHFFFAOYSA-N | |

| SMILES | Oc1ncnc(O)c1--INVALID-LINK--=O |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for various research applications. It is a key starting material for the synthesis of other important compounds, such as 4,6-dichloro-5-nitropyrimidine. The following sections detail the methodologies for its synthesis and subsequent use.

Synthesis of this compound

The synthesis of this compound can be inferred from its use as a precursor. A common method involves the nitration of a 4,6-dihydroxypyrimidine derivative. For instance, the nitration of 4,6-dihydro-2-methyl-pyrimidine using a mixture of nitric acid, trichloroacetic acid, and acetic acid yields the corresponding 5-nitro derivative.[2] A similar principle would apply to the unsubstituted pyrimidine core.

Experimental Protocol for the Synthesis of 4,6-Dichloro-5-nitropyrimidine from this compound

A widely cited application of this compound is its conversion to 4,6-dichloro-5-nitropyrimidine. This reaction is a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-diisopropylethylamine (DIPEA) or Dimethylaniline

-

Crushed ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Disperse 500 g of this compound in 2000 ml of phosphorus oxychloride in a suitable reaction vessel.

-

Cool the mixture to 6 °C.

-

Slowly add 2000 ml of diisopropylethylamine dropwise. A significant amount of white smoke will be generated, and the temperature will rise. Maintain control over the temperature during the addition.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 5 hours.

-

Cool the mixture to 25 °C and remove the excess phosphorus oxychloride by concentration under reduced pressure.

-

Slowly pour the reaction mixture onto 5 kg of crushed ice with stirring for approximately 1 hour.

-

Extract the aqueous mixture with 2000 ml of ethyl acetate.

-

Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried solution to obtain the 4,6-dichloro-5-nitropyrimidine product.[3]

Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial. Spectroscopic and chromatographic methods are routinely employed.

4.1. Spectroscopic Analysis

-

UV Spectroscopy: Ultraviolet spectroscopy is a valuable tool for studying the protonation states of dihydroxypyrimidine derivatives. The electronic spectra of these compounds, including their free base and protonated forms, provide insights into their acid-base properties. For instance, the presence of a nitro group at the 5-position has been shown to decrease the basicity of the compound.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the structure and purity of 4,6-dihydroxypyrimidine derivatives.[4][5]

Biological Activity and Signaling Pathways

While this compound primarily serves as a synthetic intermediate, it has also been identified as an inhibitor of certain enzymes.

5.1. Enzyme Inhibition

-

Thymidine Phosphorylase Inhibition: this compound has been reported as an inhibitor of thymidine phosphorylase activity.

-

Glucuronidation Inhibition: It is also a potent and selective inhibitor of 4-nitrophenol glucuronidation.

The inhibitory activity of this compound suggests its potential as a scaffold for the development of more potent and selective enzyme inhibitors.

Caption: Enzyme inhibitory activities of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined properties and reactivity make it an invaluable building block for creating novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound, from its basic characteristics to its role in complex chemical transformations and biological systems. Further research into its derivatives and their mechanisms of action will undoubtedly continue to expand its utility in the development of new pharmaceuticals and agrochemicals.

References

- 1. This compound | 2164-83-2 | TCI AMERICA [tcichemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 4,6-Dihydroxy-5-nitropyrimidine

An In-depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine

Introduction

This compound, also known as 5-nitro-4,6-pyrimidinediol, is a heterocyclic organic compound that serves as a crucial intermediate in various synthetic processes.[1][2] Its pyrimidine core, functionalized with hydroxyl and nitro groups, imparts a unique reactivity profile, making it a valuable building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use in synthesis, and its known biological activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H3N3O4 | [3] |

| Molecular Weight | 157.08 g/mol | [3] |

| CAS Number | 2164-83-2 | [1][3] |

| Appearance | Solid | |

| Melting Point | >300 °C | [1][3] |

| IUPAC Name | 4-hydroxy-5-nitro-1H-pyrimidin-6-one | [3] |

| Synonyms | 5-Nitro-4,6-pyrimidinediol | [3] |

| InChI Key | ABTLZAVJDRUDNG-UHFFFAOYSA-N | [3] |

| SMILES | C1=NC(=C(C(=O)N1)N+(=O)O-)O | [3] |

| pKa | The pKa of the parent compound, 4,6-dihydroxypyrimidine, is 5.4. The electron-withdrawing nitro group at the 5-position is expected to decrease the basicity of the pyrimidine ring.[4][5] | N/A |

| Solubility | While specific solubility data for this compound is not readily available, its chlorinated derivative, 4,6-dichloro-5-nitropyrimidine, is soluble in polar organic solvents like chloroform, ethyl acetate, and methanol, and insoluble in water. A similar trend can be expected for the dihydroxy compound.[6][7] | N/A |

Chemical Reactivity and Synthesis

This compound is a key starting material for the synthesis of other functionalized pyrimidines. A notable reaction is its conversion to 4,6-dichloro-5-nitropyrimidine, a versatile intermediate for introducing various nucleophiles to the pyrimidine ring.[8][9]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol describes the chlorination of this compound using phosphoryl chloride.

Materials:

-

This compound (160 mmol, 25 g)

-

Phosphoryl chloride (1056 mmol, 96 mL)

-

Dimethylaniline (246 mmol, 32.6 mL)

-

Ice (300 g)

-

Ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

To a suspension of this compound in phosphoryl chloride, add dimethylaniline.[10]

-

Heat the reaction mixture in an oil bath at 125 °C, then increase the temperature to 130 °C and maintain for 1 hour.[10]

-

After the reaction is complete, remove the excess phosphoryl chloride by evaporation.[10]

-

Slowly pour the residue onto ice. The solid product will precipitate.[10]

-

Collect the solid by filtration.[10]

-

Extract the filtrate with ether.[10]

-

Combine the organic layers, wash sequentially with water and brine, and then dry with anhydrous sodium sulfate.[10]

-

Remove the solvent by evaporation.[10]

-

Purify the residue by fast column chromatography using dichloromethane to yield the final product, 4,6-dichloro-5-nitropyrimidine.[10]

Caption: General workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Biological Activity

This compound has been identified as an inhibitor of specific enzymatic activities, suggesting its potential for further investigation in drug development.

-

Thymidine Phosphorylase Inhibition: It acts as an inhibitor of thymidine phosphorylase activity.

-

Glucuronidation Inhibition: It is also a potent and selective inhibitor of 4-nitrophenol glucuronidation.

Caption: Known inhibitory targets of this compound.

Safety Information

This compound is associated with certain hazards and requires appropriate handling precautions.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

-

Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.

-

Storage: It is classified under Storage Class 11 for combustible solids.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development. The compiled data and protocols are intended to facilitate its safe and effective use in a laboratory setting.

References

- 1. This compound | 2164-83-2 [chemicalbook.com]

- 2. This compound | 2164-83-2 | Benchchem [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

4,6-Dihydroxy-5-nitropyrimidine structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 4,6-Dihydroxy-5-nitropyrimidine

Authored by: Gemini, Senior Application Scientist

December 2025

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a critical heterocyclic intermediate in medicinal chemistry. The central challenge in characterizing this molecule is its pronounced prototropic tautomerism, which complicates spectroscopic interpretation. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that combines modern spectroscopic methods with the definitive analysis of single-crystal X-ray crystallography. Detailed, field-proven protocols are provided for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The guide is intended for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to confirm the precise chemical structure of this and related pyrimidine derivatives.

Introduction: The Ambiguity of a "Dihydroxy" Pyrimidine

This compound is a valuable precursor for the synthesis of biologically significant compounds, including purines and pteridines.[1] Its structure, however, is not as straightforward as its name implies. The presence of hydroxyl groups adjacent to ring nitrogens introduces the possibility of keto-enol tautomerism, a phenomenon where the molecule can exist in multiple, interconvertible isomeric forms. This structural plasticity is the core challenge in its characterization.

The primary tautomeric forms under consideration are:

-

Dihydroxy Form (A): this compound (aromatic)

-

Keto-Enol Form (B): 6-hydroxy-5-nitro-3H-pyrimidin-4-one

-

Dioxo Form (C): 5-nitro-pyrimidine-2,4(1H,3H)-dione (structurally analogous to barbituric acid)[2]

Spectroscopic analysis is therefore not merely about confirming a molecular formula but about identifying which tautomer predominates in a given state (solid vs. solution), as this has profound implications for reactivity and biological function.[3]

Caption: Potential tautomeric equilibria of this compound.

The Elucidation Workflow: A Multi-Pronged Approach

A definitive structural assignment requires the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, data from each technique must be correlated to build a consistent and unambiguous structural model. This workflow ensures that the final structure is self-validating.

Caption: Integrated workflow for the structural elucidation of the target compound.

Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target molecule. A common and effective method involves the chlorination of this compound to produce 4,6-dichloro-5-nitropyrimidine, indicating that the dihydroxy precursor is a readily available starting material.[4][5]

Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine from this compound[4]

-

Reaction Setup: Suspend this compound (160 mmol) in phosphoryl chloride (POCl₃, 1056 mmol).

-

Catalyst Addition: Carefully add dimethylaniline (246 mmol) to the suspension.

-

Heating: Heat the reaction mixture in an oil bath to 125-130°C and maintain for 1 hour.

-

Workup: After the reaction is complete, remove excess POCl₃ by evaporation under reduced pressure.

-

Precipitation: Slowly pour the residue onto ice (approx. 300 g).

-

Isolation: Collect the resulting solid product by filtration.

For the purpose of elucidating the structure of the starting material, rigorous purification is paramount. Recrystallization from an appropriate solvent (e.g., ethanol/water) is typically sufficient to yield high-purity crystals suitable for all subsequent analyses.

Spectroscopic Characterization

Spectroscopy provides the foundational data for proposing a dominant tautomeric structure in solution and for verifying the molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework in solution, providing critical insights into which tautomer is present.[6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds.[8]

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[7] Standard acquisition parameters are generally sufficient.

-

Advanced Analysis (Optional): If assignments are ambiguous, 2D NMR experiments such as HSQC and HMBC can be employed to establish C-H connectivities.

Data Interpretation and Causality:

The key to distinguishing tautomers lies in the chemical shifts (δ) and the number of signals.

-

¹H NMR: The aromatic dihydroxy form (A) would show a single signal for the proton at C2. In contrast, the keto-enol (B) and dioxo (C) forms would exhibit signals for N-H protons, typically as broad singlets at a higher chemical shift (>10 ppm in DMSO-d₆). The presence and integration of these N-H signals are strong evidence against the purely aromatic diol structure.

-

¹³C NMR: This technique provides the most compelling evidence. Carbonyl carbons (C=O) in the keto forms have a characteristic chemical shift in the 150-170 ppm range. Conversely, aromatic carbons bonded to hydroxyl groups (C-OH) in the diol form would appear further upfield. Observing signals in the carbonyl region strongly supports the predominance of a tautomer containing a pyrimidinone or dione ring.[9]

| Expected NMR Data for Predominant Tautomers (in DMSO-d₆) | ||

| Tautomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| A: Dihydroxy Form | H2 proton (~8.0-8.5), OH protons (broad) | C4/C6 (~160-165, C-OH), C2 (~150) |

| B/C: Keto/Dioxo Forms | H2 proton (~8.0-8.5), NH protons (>10, broad) | C4/C6 (~160-170, C=O ), C2 (~150), C5 (~110-120) |

Note: The ¹³C chemical shifts for substituted 5-nitropyrimidines can range from ~112 ppm to ~160 ppm.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups, which serve as fingerprints for the different tautomeric forms.[12]

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the purified, dry solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Causality:

The presence or absence of key vibrational bands allows for direct inference of the dominant solid-state tautomer.

-

C=O Stretch: The most diagnostic peak. A strong, sharp absorption between 1650-1720 cm⁻¹ is unambiguous evidence of a carbonyl group, strongly favoring the keto-enol or dioxo tautomers.

-

O-H/N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region can be attributed to O-H (enol/diol) or N-H (keto) stretching vibrations.

-

NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹ .

| Characteristic FTIR Absorption Bands | |

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3300 |

| O-H Stretch (Enol) | 3200 - 3400 (Broad) |

| C=O Stretch (Amide/Ketone) | 1650 - 1720 (Strong, Sharp) |

| C=N, C=C Stretch | 1550 - 1640 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1350 |

Data compiled from general spectroscopic tables and analysis of related pyrimidine derivatives.[12][13]

High-Resolution Mass Spectrometry (HRMS)

MS is used to confirm the molecular weight and elemental composition, ensuring the synthesized product is indeed the target compound.[7][14]

Experimental Protocol: ESI-qTOF HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (10-100 μg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Data Interpretation and Causality:

The goal is to match the experimentally observed mass to the theoretical mass. For C₄H₃N₃O₄:

-

Theoretical Exact Mass: 157.01235 Da

-

Expected [M+H]⁺: 158.02018 Da

-

Expected [M-H]⁻: 156.00452 Da

Observing a mass with an error of less than 5 ppm provides high confidence in the elemental formula of the compound.[10]

Definitive Elucidation: Single-Crystal X-ray Crystallography

While spectroscopy provides compelling evidence for the dominant tautomer, single-crystal X-ray crystallography offers the only definitive, unambiguous picture of the molecular structure in the solid state.[7][15] It provides a three-dimensional map of atomic positions, bond lengths, and bond angles, resolving any lingering ambiguity from spectroscopic data.[16] Studies on the parent 4,6-dihydroxypyrimidine have shown it can crystallize in different polymorphic forms, including one with a keto-enol structure and another with an ionic (zwitterionic) structure, underscoring the power of this technique to reveal subtle structural details.[3]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common starting point.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.[17] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Data Interpretation:

The final output is a refined crystal structure model. The key findings will be:

-

Tautomer Confirmation: The location of hydrogen atoms on oxygen or nitrogen atoms will definitively identify the tautomeric form.

-

Bond Lengths: The C4-O and C6-O bond lengths will be indicative. A C=O double bond (~1.23 Å) is significantly shorter than a C-O single bond (~1.36 Å).

-

Planarity and Intermolecular Interactions: The analysis will reveal the planarity of the pyrimidine ring and detail the hydrogen bonding network in the crystal lattice.

| Typical Crystallographic Data Table | |

| Parameter | Example Value |

| Formula | C₄H₃N₃O₄ |

| Molecular Weight | 157.09 |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 13.65 |

| b (Å) | 3.92 |

| c (Å) | 13.02 |

| V (ų) | 698.9 |

| Z | 4 |

| T (K) | 100 |

| R-factor | < 0.05 |

Example cell parameters are based on the related structure of 4,6-dichloro-5-methoxypyrimidine for formatting illustration.[17][18]

Conclusion

The structural elucidation of this compound is a case study in the importance of a multi-technique analytical approach. Its name belies its structural complexity, which is dominated by keto-enol tautomerism. While NMR and FTIR spectroscopy provide strong evidence that the molecule predominantly exists in a keto-containing form (likely the 6-hydroxy-5-nitro-3H-pyrimidin-4-one tautomer) in both solution and solid states, only single-crystal X-ray crystallography can provide the ultimate, unambiguous structural proof. The integrated workflow described herein—combining synthesis, purification, comprehensive spectroscopic analysis, and crystallographic confirmation—represents a robust and scientifically rigorous protocol for the definitive characterization of this and other challenging heterocyclic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 5. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,6-Dihydroxy-5-nitropyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,6-dihydroxy-5-nitropyrimidine (CAS No. 2164-83-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic signature of this pivotal intermediate is crucial for its synthesis, reaction monitoring, and quality control in various research and development applications.[1][2][3]

Introduction: The Structural Complexity of this compound

This compound is a pale yellow solid that serves as a key building block in organic synthesis.[1] Its pyrimidine core, functionalized with two hydroxyl groups and an electron-withdrawing nitro group, presents a fascinating case for spectroscopic analysis due to the phenomenon of tautomerism. The molecule can exist in several tautomeric forms, primarily the dihydroxy form and various keto-enol forms (pyrimidinone structures). This equilibrium is sensitive to the solvent, pH, and temperature, which profoundly influences the observed spectroscopic data. The predominant tautomeric forms in solution significantly affect the chemical environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups.

References

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-nitropyrimidine stands as a pivotal, yet nuanced, heterocyclic scaffold in medicinal chemistry and materials science. Its profound potential is intrinsically linked to a complex tautomeric landscape, governed by the interplay of its hydroxypyrimidine core and the potent electron-withdrawing nitro substituent. This guide synthesizes the current understanding of its tautomeric forms, drawing upon established principles of pyrimidine chemistry, spectroscopic data from analogous structures, and theoretical considerations. We will explore the probable tautomeric equilibria, propose a viable synthetic pathway, and discuss the analytical methodologies crucial for the characterization of these dynamic isomers. Furthermore, the implications of this tautomerism in the context of drug design and molecular recognition will be examined, providing a comprehensive resource for professionals engaged in the development of novel therapeutics and functional materials.

Introduction: The Significance of Tautomerism in Pyrimidine Chemistry

Pyrimidine derivatives are fundamental to a vast array of biological processes and therapeutic interventions. The tautomeric nature of hydroxypyrimidines, in particular, is a critical determinant of their chemical reactivity, physical properties, and biological activity. Tautomers, as readily interconverting constitutional isomers, can exhibit distinct pharmacodynamic and pharmacokinetic profiles. Therefore, a comprehensive understanding and control of tautomeric equilibria are paramount in drug discovery and development. The introduction of a nitro group at the C5 position of the 4,6-dihydroxypyrimidine ring dramatically influences its electronic properties, thereby shifting the tautomeric balance and presenting unique opportunities for molecular design.

The Tautomeric Landscape of this compound

While direct experimental data on the tautomeric equilibrium of this compound is not extensively documented in the provided literature, a robust understanding can be extrapolated from the study of closely related analogs, most notably 5-nitrobarbituric acid. The presence of the electron-withdrawing nitro group is expected to significantly favor the formation of enol tautomers and potentially stabilize zwitterionic forms.

The principal tautomeric forms of this compound are hypothesized to be in equilibrium, as depicted below. The equilibrium is likely to be influenced by the solvent polarity, pH, and temperature.

Navigating the Solubility Landscape of 4,6-Dihydroxy-5-nitropyrimidine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,6-Dihydroxy-5-nitropyrimidine (CAS No. 2164-83-2), a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, providing insights into its solubility in organic solvents, detailed experimental protocols for solubility determination, and the factors influencing the dissolution of pyrimidine derivatives.

Quantitative Solubility Data

Specific, numerically-defined solubility data for this compound remains limited. One available source indicates that the compound is sparingly soluble in Dimethyl Sulfoxide (DMSO)[1]. Further detailed quantitative measurements in various organic solvents have not been widely reported in the reviewed literature. The following table summarizes the available qualitative solubility information.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly soluble[1] |

The lack of comprehensive data underscores the necessity for bespoke experimental determination of solubility for specific applications and solvent systems.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives, including this compound, is governed by several key factors:

-

Substituents on the Pyrimidine Ring: The nature and position of functional groups are critical. The hydroxyl (-OH) and nitro (-NO2) groups on the this compound ring introduce polarity, which influences its interaction with solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are paramount. Following the "like dissolves like" principle, polar pyrimidine derivatives will exhibit greater solubility in polar solvents, whereas nonpolar derivatives are more soluble in nonpolar solvents[2].

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature[3][4].

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted equilibrium shake-flask method.

Protocol: Equilibrium Shake-Flask Method

This method establishes the equilibrium solubility of a compound, which is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material[5].

Materials:

-

This compound

-

Selected organic solvent(s) of interest

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved[2][6].

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This period can range from 24 to 72 hours, depending on the compound and the solvent system[6]. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration[7].

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. To remove any undissolved solid particles, immediately filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) into a clean vial[8]. This step is critical to avoid overestimation of the solubility.

-

Concentration Analysis:

-

Gravimetric Method: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute)[2]. The container with the dried solute is weighed again. The solubility can be calculated from the mass of the residue and the initial volume of the filtrate.

-

Spectroscopic/Chromatographic Method: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[9][10]. The solubility is then calculated by taking the dilution factor into account.

-

Data Analysis and Reporting:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experimental temperature must always be specified. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 4,6-dihydroxy 5-nitropyrimidine at Best Price in Surat, Gujarat | Lotus Corporation [tradeindia.com]

- 2. benchchem.com [benchchem.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bioassaysys.com [bioassaysys.com]

commercial availability of 4,6-Dihydroxy-5-nitropyrimidine

An In-Depth Technical Guide to the Commercial Availability of 4,6-Dihydroxy-5-nitropyrimidine

Introduction

This compound is a pivotal intermediate in organic synthesis, serving as a versatile platform for the construction of more complex molecules.[1] Its structure, which features two hydroxyl groups and a nitro group on a pyrimidine core, allows for a variety of chemical transformations. The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, synthesis applications, and handling protocols for this compound. By synthesizing technical data with practical insights, this document aims to facilitate its effective procurement and application in research and development.

Physicochemical Properties

This compound is typically a pale yellow solid.[1] Its chemical properties are influenced by the electron-withdrawing nitro group and the tautomeric nature of the dihydroxy-pyrimidine ring. The nitro group in the 5-position decreases the basicity of the compound.[3][4]

| Property | Value | Source |

| CAS Number | 2164-83-2 | [1] |

| Molecular Formula | C₄H₃N₃O₄ | [1] |

| Molecular Weight | 157.09 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | >300 °C | [1] |

Commercial Availability and Procurement

This compound is available from a range of chemical suppliers that cater to research and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity levels, available quantities, and the supplier's quality control documentation.

| Supplier | Purity | Available Quantities | Contact Information |

| Benchchem | Varies | Research to bulk | Not specified |

| Capot Chemical Co., Ltd. | Varies | Research to bulk | --INVALID-LINK-- |

| ChemUniverse | Varies | Research to bulk | Quote request form available online[5] |

| Echemi | Varies | Research to bulk | Contact form available online[6] |

| Fisher Scientific | ≥98% | Gram to kilogram | Tel: (201) 796-7100[7] |

| Sigma-Aldrich | ≥97% | Gram to kilogram | Customer Support available online |

| Thermo Scientific Chemicals | 98% | Gram scale | Online contact form available |

Procurement Workflow:

The process of acquiring this compound for research or development typically follows a structured workflow designed to ensure the material meets all technical and regulatory requirements.

Caption: A typical workflow for procuring chemical intermediates.

Key Synthetic Applications

The primary utility of this compound lies in its role as a precursor for more complex, functionalized pyrimidines. Its most common application is in the synthesis of 4,6-dichloro-5-nitropyrimidine, a critical intermediate for a wide range of pharmaceuticals and agrochemicals.[8][9][10] The dichloro derivative is used in the development of herbicides, fungicides, and drugs targeting bacterial infections and cancer.[10][11]

Synthesis Pathway to a Key Intermediate:

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

The conversion of this compound to 4,6-dichloro-5-nitropyrimidine is a foundational reaction that replaces the hydroxyl groups with more reactive chlorine atoms. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it highly effective for converting hydroxyl groups on heterocyclic rings into chlorides. The addition of a base, such as dimethylaniline or diisopropylethylamine, can be used to scavenge the HCl produced during the reaction, driving it to completion.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[8][12]

-

Addition of Base: Slowly add a tertiary amine base like N,N-dimethylaniline (e.g., 1.5 eq) or diisopropylethylamine to the suspension.[8][9] This may cause an exothermic reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 100-125 °C) and maintain this temperature for several hours (e.g., 1-5 hours) to ensure the reaction goes to completion.[8][9]

-

Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure.[8][9]

-

Quenching: Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the remaining reactive species.[8] A solid precipitate should form.

-

Isolation: Collect the solid product by filtration.

-

Purification: The crude product can be further purified by extraction with a solvent like ether or ethyl acetate, followed by washing, drying, and solvent evaporation.[8][9] Fast column chromatography may be used for higher purity.[8]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound and its derivatives is critical for reproducible research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify impurities.[10][13] Reverse-phase HPLC is a common method.[14] |

| Nuclear Magnetic Resonance (¹H NMR) | To confirm the chemical structure of the compound by analyzing the chemical environment of its protons.[8] |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| UV Spectroscopy | To study the electronic properties and protonation states of the pyrimidine ring.[3][4] |

Safety, Handling, and Storage

While specific safety data for this compound is limited, the safety protocols for its common derivative, 4,6-dichloro-5-nitropyrimidine, provide a strong basis for handling related compounds. This derivative is classified as a skin and eye irritant and may cause respiratory irritation.[15]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][16]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[16]

-

Respiratory Protection: Use in a well-ventilated area.[17] If dust formation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.

Handling and Storage:

-

Avoid breathing dust and avoid contact with skin and eyes.[17]

-

Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[7]

-

Store in a cool, dry, well-ventilated place with the container tightly closed.[16] For some derivatives, storage at 0-8 °C is recommended.[10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Chemical Handling Safety Workflow:

Caption: A standard workflow for the safe handling of chemical reagents.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of diverse, biologically active molecules. Its established role as a versatile intermediate ensures its continued relevance in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.[1] A thorough understanding of its procurement, synthetic applications, and safe handling is essential for researchers aiming to leverage its potential. As research into novel therapeutics continues, the demand for functionalized pyrimidines derived from this key intermediate is expected to grow, solidifying its importance in modern chemistry.

References

- 1. This compound | 2164-83-2 | Benchchem [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 9. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 13. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 14. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

role of 4,6-Dihydroxy-5-nitropyrimidine in heterocyclic chemistry

An In-depth Technical Guide to the Role of 4,6-Dihydroxy-5-nitropyrimidine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and thiamine (vitamin B1).[1] Its versatile structure allows for extensive modification, leading to a wide spectrum of pharmacological agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, this compound stands out as a pivotal intermediate. This pale yellow solid, featuring two hydroxyl groups and an electron-withdrawing nitro group on the pyrimidine core, serves as a versatile platform for constructing complex heterocyclic molecules with significant biological activity.[1]

Synthesis and Key Derivatives

The primary utility of this compound lies in its role as a precursor to more reactive intermediates, most notably 4,6-dichloro-5-nitropyrimidine. This conversion is a critical step that opens the door to a vast array of subsequent chemical transformations.

Chlorination: The Gateway to Reactivity

The hydroxyl groups of this compound can be readily replaced by chlorine atoms through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This reaction is fundamental, as the resulting chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, dramatically increasing the synthetic potential of the pyrimidine core. The electron-withdrawing nitro group at the 5-position further activates the ring for such substitutions.

// Node definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="POCl₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="4,6-Dichloro-5-nitropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="Nucleophiles\n(e.g., R-NH₂, R-OH, C-nucleophiles)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product2 [label="Diverse Heterocyclic Systems\n(Purines, Pteridines, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Product1 [label=" Chlorination"]; Reagent1 -> Product1 [style=dashed, arrowhead=none]; Product1 -> Product2 [label=" Nucleophilic\n Aromatic Substitution"]; Reagent2 -> Product2 [style=dashed, arrowhead=none]; }

Caption: Synthetic workflow from this compound.

Synthesis of Other Derivatives

The synthetic strategy can be adapted to produce a variety of substituted pyrimidines. For example, starting from 4,6-dihydro-2-methyl-pyrimidine, nitration followed by chlorination with phosphorus oxytrichloride yields 4,6-dichloro-2-methyl-5-nitropyrimidine.[3] Similarly, a multi-step synthesis starting from diethyl malonate can produce 4,6-dichloro-2-methylthio-5-nitropyrimidine.[4]

Table 1: Synthesis of Key Pyrimidine Intermediates

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| This compound | POCl₃, N,N-diisopropylethylamine, 6-100°C, 5h | 4,6-Dichloro-5-nitropyrimidine | 97% | [2] |

| This compound | POCl₃, Dimethylaniline, 125-130°C, 1h | 4,6-Dichloro-5-nitropyrimidine | N/A | [5] |

| 4,6-Dihydro-2-methyl-pyrimidine | 1. HNO₃, Trichloroacetic acid, Acetic acid2. POCl₃ | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% (chlorination step) | [3] |

| Diethyl malonate | 1. Nitration2. Cyclization with thiourea3. Methylation4. Chlorination with POCl₃ | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | N/A | [4] |

Chemical Reactivity and Transformations

The synthetic versatility of the 4,6-dichloro-5-nitropyrimidine intermediate stems from its high reactivity towards a wide range of nucleophiles.[1] The two chlorine atoms at the C4 and C6 positions are electronically equivalent, allowing for sequential or simultaneous substitution.[1]

Nucleophilic Aromatic Substitution (SNAr)

Reactions with Amines: Primary and secondary amines readily displace the chlorine atoms to form 4,6-diamino-5-nitropyrimidine derivatives.[6] Interestingly, in reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the alkoxy group can also be displaced, leading to symmetrically disubstituted dialkyl/arylamino pyrimidines under mild conditions.[6][7] This unexpected reactivity highlights the complex interplay of substituents on the pyrimidine ring.

Reactions with C-Nucleophiles: Carbon-based nucleophiles also react effectively. For instance, the interaction with 1-phenyl-3-methylpyrazol-5-one can lead to 4,6-dipyrazolyl derivatives.[8] Similarly, 2-methylindole reacts to form diindolylmethane and trisindolylmethane products.[8]

Reactions with Alkoxides: Alkoxides can be used to introduce alkoxy groups, although their leaving group ability has been shown to be comparable to or even greater than chlorine in some contexts, leading to unexpected substitution patterns.[6][7]

// Central Node Core [label="4,6-Dichloro-\n5-nitropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Nucleophile Nodes Amine [label="Amines\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxides\n(R-O⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Nuc [label="C-Nucleophiles\n(e.g., Indoles)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Thiols\n(R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes Product_Amine [label="4,6-Diamino-\npyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Alkoxide [label="4,6-Dialkoxy-\npyrimidines", fillcolor="#FBBC05", fontcolor="#202124"]; Product_C_Nuc [label="4,6-Di-C-substituted\npyrimidines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Thiol [label="4,6-Dithio-\npyrimidines", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Amine -> Core [dir=none]; Core -> Product_Amine [label=" SₙAr"]; Alkoxide -> Core [dir=none]; Core -> Product_Alkoxide [label=" SₙAr"]; C_Nuc -> Core [dir=none]; Core -> Product_C_Nuc [label=" SₙAr"]; Thiol -> Core [dir=none]; Core -> Product_Thiol [label=" SₙAr"]; }

Caption: Reactivity of 4,6-dichloro-5-nitropyrimidine with nucleophiles.

Applications in Heterocyclic Synthesis and Drug Development

4,6-Dichloro-5-nitropyrimidine is a cornerstone intermediate for the synthesis of fused heterocyclic systems, particularly purines and their analogues, which are of immense interest in drug discovery.[7][9]

Synthesis of Fused Heterocycles

-

Purine Analogues: The pyrimidine core serves as the foundation for building the purine ring system. For example, 6-mercaptopurine 7-N-oxide, an analogue of the antileukemic agent 6-mercaptopurine, was synthesized from 4,6-dichloro-5-nitropyrimidine.[10] The general strategy involves sequential nucleophilic substitution, reduction of the nitro group to an amine, and subsequent ring closure.

-

Pteridines: Condensation of 4-chloro-5-nitropyrimidines with α-amino acid esters, followed by reduction of the nitro group, provides an unambiguous route to 7,8-dihydro-6-hydroxypteridines.[8]

-

Thiazolo[5,4-d]pyrimidines: These compounds, which are analogues of purines like adenine and hypoxanthine, can be synthesized from appropriately substituted pyrimidines derived from the 4,6-dihydroxy-5-nitro precursor.[8]

-

Pyrido[3,4-d]pyrimidines: This scaffold is present in selective histone deacetylase 6 (HDAC6) inhibitors, which are being investigated as cancer therapeutics.[11]

Role in Drug Discovery and Agrochemicals

The derivatives of this compound are integral to the development of a wide range of biologically active molecules.

-

Pharmaceuticals: This pyrimidine intermediate is crucial in synthesizing compounds for cancer treatment and bacterial infections.[9] It is also an intermediate in the synthesis of Tenofovir, an antiretroviral drug used to treat HIV.[12]

-

Agrochemicals: The pyrimidine core is a common feature in many agrochemicals.[1] Its derivatives are used in the formulation of herbicides and fungicides to protect crops and enhance agricultural productivity.[1][9]

Table 2: Biological Activity of Selected Pyrimidine Derivatives

| Compound Class | Target/Application | Example IC₅₀ Values | Reference |

| Tetrahydropyridopyrimidine Derivatives | HDAC6 Inhibition (Anticancer) | Compound 8f : 6.4 nM (HDAC6); 2.8 µM (RPMI-8226 cells) | [11] |

| Coumarin-Pyrimidine Hybrids | Anticancer (Human Tumor Cell Lines) | Compound 6 : 91.1 µg/mlCompound 7 : 5.5 µg/mlCompound 8 : 52.0 µg/ml | [13] |

| Pyridoacridone Analogues (from purine synthesis principles) | Trypanocidal (Neglected Tropical Diseases) | Compound 26 : 0.007 µM (against T. brucei rhodesiense) | [14] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4,6-dichloro-5-nitropyrimidine, a key step that enables much of the subsequent chemistry.

Synthesis of 4,6-dichloro-5-nitropyrimidine from this compound[2]

-

Dispersion: Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride (POCl₃) in a suitable reaction vessel.

-

Cooling & Addition: Cool the mixture to 6°C. Add 2000 ml of N,N-diisopropylethylamine dropwise. Caution: This reaction is exothermic and generates a significant amount of white smoke.

-

Heating: After the addition is complete, raise the temperature to 100°C and maintain the reaction for 5 hours.

-

Work-up:

-

Cool the reaction mixture to 25°C.

-

Concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

-

Slowly pour the reaction residue into 5 kg of crushed ice with stirring for approximately 1 hour.

-

-

Extraction & Purification:

-

Extract the aqueous mixture with 2000 ml of ethyl acetate.

-

Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer once with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried solution to yield the product, 4,6-dichloro-5-nitropyrimidine.

-

Expected Outcome: 600 g of the intermediate product with a purity greater than 98% (97% yield).[2]

Conclusion

This compound is a deceptively simple molecule that holds a position of significant strategic importance in modern heterocyclic chemistry. Its true value is realized upon conversion to its dichloro derivative, which acts as a powerful and versatile electrophilic scaffold. The predictable, yet sometimes surprising, reactivity of this intermediate with a host of nucleophiles provides synthetic chemists with a robust toolkit for constructing complex, fused heterocyclic systems. For researchers in drug discovery and agrochemical development, this pyrimidine derivative is not merely a starting material but a gateway to novel purine analogues, enzyme inhibitors, and other biologically active compounds with the potential to address critical needs in medicine and agriculture.

References

- 1. This compound | 2164-83-2 | Benchchem [benchchem.com]

- 2. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold [mdpi.com]

- 12. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | FD09665 [biosynth.com]

- 13. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-nitropyrimidine is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and key chemical properties. The document elucidates the compound's role as a versatile building block and presents its known chemical transformations. Quantitative data are systematically organized, and experimental workflows are visually represented to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The systematic study of pyrimidines, a class of heterocyclic aromatic compounds, began in 1884 with the pioneering work of Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the term "pyrimidin" in 1885.[1] The foundational discoveries in pyrimidine chemistry were further advanced by the isolation of the first pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid.[1] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1]

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. Its precursor, 4,6-dihydroxypyrimidine, became a key synthetic target, with its preparation from malonic acid esters and formamide being a significant advancement. The subsequent nitration of this precursor to introduce the nitro group at the 5-position yielded this compound, a compound whose true value lies in its utility as a versatile intermediate. Its chemical structure, featuring two hydroxyl groups and an electron-withdrawing nitro group, allows for a variety of chemical transformations, making it a valuable starting material for more complex molecules.[1]

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicating its stable crystalline structure. Due to its functional groups, it exhibits tautomerism, existing in equilibrium between the dihydroxy form and various keto-enol and zwitterionic forms.[2][3] The presence of the nitro group significantly influences the electronic properties of the pyrimidine ring, affecting its basicity and reactivity.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₄H₃N₃O₄ | |

| Molecular Weight | 157.08 g/mol | |

| Melting Point | >300 °C (decomposes) | |

| Appearance | White to amber crystalline powder | [4] |

| CAS Number | 2164-83-2 |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the 4,6-dihydroxypyrimidine ring, followed by nitration at the 5-position.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The synthesis of the precursor, 4,6-dihydroxypyrimidine, is typically achieved through the condensation of a malonic acid ester (e.g., diethyl malonate) with formamide in the presence of a strong base such as sodium methoxide.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

-

Materials: Diethyl malonate, formamide, sodium methoxide, methanol, hydrochloric acid.

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Formamide is added to the sodium methoxide solution.

-

Diethyl malonate is then added dropwise to the mixture while stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxypyrimidine.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

-

Step 2: Nitration of 4,6-Dihydroxypyrimidine

The introduction of the nitro group at the 5-position of the 4,6-dihydroxypyrimidine ring is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Materials: 4,6-dihydroxypyrimidine, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

4,6-dihydroxypyrimidine is carefully dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer and a dropping funnel.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration.

-

The reaction mixture is then carefully poured onto crushed ice, causing the this compound to precipitate.

-

The solid product is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.

-

Below is a Graphviz diagram illustrating the synthetic workflow.

Chemical Reactions and Synthetic Utility

This compound serves as a versatile precursor for a variety of substituted pyrimidines. The hydroxyl groups can be readily converted into other functional groups, most notably chlorine atoms, to produce 4,6-dichloro-5-nitropyrimidine. This dichloro derivative is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of substituents at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

-

Materials: this compound, phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

A suspension of this compound is made in phosphorus oxychloride.

-

The mixture is cooled, and N,N-diisopropylethylamine is added dropwise.

-

The reaction mixture is then heated to reflux for several hours.[5]

-

After completion, excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting precipitate of 4,6-dichloro-5-nitropyrimidine is collected by filtration, washed with water, and dried.[6]

-

The resulting 4,6-dichloro-5-nitropyrimidine is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.[7]

The logical relationship for its synthetic utility is depicted in the following diagram.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in single, consolidated sources. However, based on its structure and data from related compounds, the following are expected characteristic spectral features.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | A singlet for the proton at the 2-position of the pyrimidine ring. The chemical shift would be influenced by the solvent and the tautomeric form present. Broad signals for the hydroxyl protons, which are exchangeable with D₂O. |

| ¹³C NMR | Signals for the four carbon atoms of the pyrimidine ring. The carbons bearing the hydroxyl groups would appear at a characteristic downfield shift. The carbon attached to the nitro group would also be significantly deshielded. |

| IR Spectroscopy | Broad O-H stretching vibrations from the hydroxyl groups. N-O stretching vibrations characteristic of the nitro group. C=C and C=N stretching vibrations from the pyrimdine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (157.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other small molecules. |

Note: Actual spectral data should be obtained from experimental analysis for definitive characterization.

Biological Relevance

Currently, this compound is primarily recognized for its role as a synthetic intermediate rather than for its direct biological activity. There is limited information available on its interaction with specific biological pathways or its pharmacological effects. However, some studies have noted that this compound can act as an inhibitor of thymidine phosphorylase activity and is a potent and selective inhibitor of 4-nitrophenol glucuronidation. Its significance in drug development stems from its utility in the synthesis of compounds that target a wide range of diseases.

Conclusion

This compound is a cornerstone intermediate in the field of heterocyclic chemistry, with its importance rooted in the early explorations of pyrimidine synthesis. While its own biological activity is not extensively studied, its role as a precursor to a vast number of pharmaceuticals and agrochemicals is well-established. The synthetic pathways to and from this compound are robust and offer a high degree of flexibility for the design and synthesis of novel, biologically active molecules. This guide provides a foundational understanding of this key molecule for researchers and professionals dedicated to advancing chemical synthesis and drug discovery.

References

- 1. This compound | 2164-83-2 | Benchchem [benchchem.com]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2164-83-2 | TCI AMERICA [tcichemicals.com]

- 5. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Basicity and pKa of 4,6-Dihydroxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basicity and acid-base dissociation constants (pKa) of 4,6-dihydroxy-5-nitropyrimidine, a key intermediate in organic synthesis. In the absence of directly reported experimental pKa values, this document synthesizes information from structurally related compounds, theoretical principles, and established analytical methodologies to offer a robust framework for understanding and determining the physicochemical properties of this molecule.

Introduction: The Significance of pKa in a Pyrimidine Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules.[1] The ionization state of a molecule, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and interaction with biological targets. For drug development professionals, a thorough understanding of the pKa of a molecule like this compound is therefore not merely academic but a fundamental prerequisite for rational drug design and optimization.

This compound presents a fascinating case study in molecular ionization due to the interplay of its electron-donating hydroxyl groups and the strongly electron-withdrawing nitro group, all influencing the basicity of the pyrimidine ring nitrogens. This guide will delve into the structural and electronic factors governing its acid-base properties, outline detailed protocols for its experimental pKa determination, and discuss the role of computational chemistry in predicting these values.

Structural and Electronic Factors Influencing Basicity

The basicity of this compound is a complex interplay of several structural and electronic features, primarily tautomerism and the inductive and resonance effects of its substituents.

Tautomeric Equilibria

Like many hydroxypyrimidines, this compound can exist in various tautomeric forms. The parent compound, 4,6-dihydroxypyrimidine, exists predominantly in the hydroxy-oxo form in aqueous solution, with the dioxo form also present in equilibrium.[1] The introduction of a nitro group at the 5-position is expected to significantly influence this equilibrium. The potential tautomeric forms of this compound are depicted below. The relative stability of these tautomers will directly impact which functional groups are available for protonation or deprotonation and, consequently, the observed pKa values.

Caption: Potential tautomeric equilibria of this compound.

Influence of Substituents on Basicity

The pyrimidine ring is inherently a weak base. The introduction of substituents can either enhance or diminish this basicity.

-